

An In-depth Technical Guide to Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-hydroxypentanoate**

Cat. No.: **B032872**

[Get Quote](#)

This technical guide provides a comprehensive overview of **Methyl 5-hydroxypentanoate**, catering to researchers, scientists, and professionals in drug development. The document details its chemical synonyms, physical and chemical properties, experimental protocols for synthesis and analysis, and its known chemical reactions.

Chemical Synonyms and Identifiers

Methyl 5-hydroxypentanoate is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms and identifiers is provided below to facilitate accurate identification and sourcing of this compound.

Identifier Type	Identifier
IUPAC Name	methyl 5-hydroxypentanoate
CAS Number	14273-92-8
Molecular Formula	C6H12O3
Molecular Weight	132.16 g/mol [1]
Synonyms	5-Hydroxypentanoic acid methyl ester, Methyl 5-hydroxyvalerate, Methyl δ-hydroxyvalerate, Pentanoic acid, 5-hydroxy-, methyl ester

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **Methyl 5-hydroxypentanoate**. These parameters are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Physical Form	Liquid at 20°C	
Boiling Point	178.43 °C @ 760 mmHg (estimated)	
Density	1.02 g/cm³	
Refractive Index	1.42	
Solubility	Soluble in organic solvents, moderately soluble in water	
Storage Temperature	2-8°C, sealed in a dry environment	

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **Methyl 5-hydroxypentanoate**.

Synthesis of Methyl 5-hydroxypentanoate from δ -Valerolactone

A common and efficient method for the synthesis of **Methyl 5-hydroxypentanoate** is the acid-catalyzed ring-opening of δ -valerolactone with methanol.[\[2\]](#)[\[3\]](#)

Materials:

- δ -Valerolactone
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve δ -valerolactone in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Methyl 5-hydroxypentanoate**.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity **Methyl 5-hydroxypentanoate**.^[4]

Apparatus:

- A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.

Procedure:

- Assemble the fractional distillation apparatus.
- Place the crude **Methyl 5-hydroxypentanoate** in the distillation flask with a few boiling chips or a magnetic stir bar.
- Gradually reduce the pressure using a vacuum pump.
- Slowly heat the distillation flask.
- Collect the fraction that distills at the expected boiling point of **Methyl 5-hydroxypentanoate** under the applied pressure.

Analytical Methods

GC-MS is a powerful technique for assessing the purity of **Methyl 5-hydroxypentanoate** and identifying any impurities.^{[5][6][7][8]} For compounds with hydroxyl groups, derivatization is often employed to improve volatility and chromatographic performance.

Sample Preparation (Derivatization with BSTFA):

- Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
- Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
- The sample is now ready for injection into the GC-MS.

Typical GC-MS Parameters:

- GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.
- Injector Temperature: 250°C
- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **Methyl 5-hydroxypentanoate**.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Sample Preparation:

- Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

- The chemical shifts will be characteristic of the protons in the molecule. The methyl ester protons will appear as a singlet around 3.6-3.7 ppm. The protons on the carbon chain will show multiplets, and the hydroxyl proton will be a broad singlet which is exchangeable with D₂O.

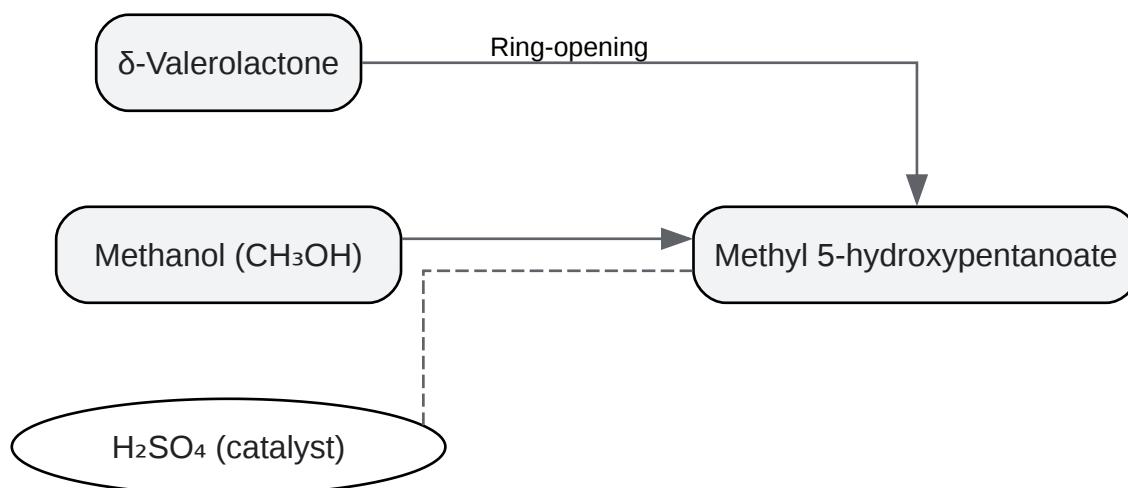
Expected ¹³C NMR Chemical Shifts (in CDCl₃):

- The carbonyl carbon of the ester will resonate downfield (around 174 ppm). The carbon bearing the hydroxyl group will be in the range of 60-65 ppm, and the methyl ester carbon will be around 51-52 ppm. The other methylene carbons will have distinct signals in the aliphatic region.

Chemical Reactions and Pathways

Methyl 5-hydroxypentanoate is primarily utilized as a chemical intermediate in various synthetic routes.[\[12\]](#)[\[13\]](#)

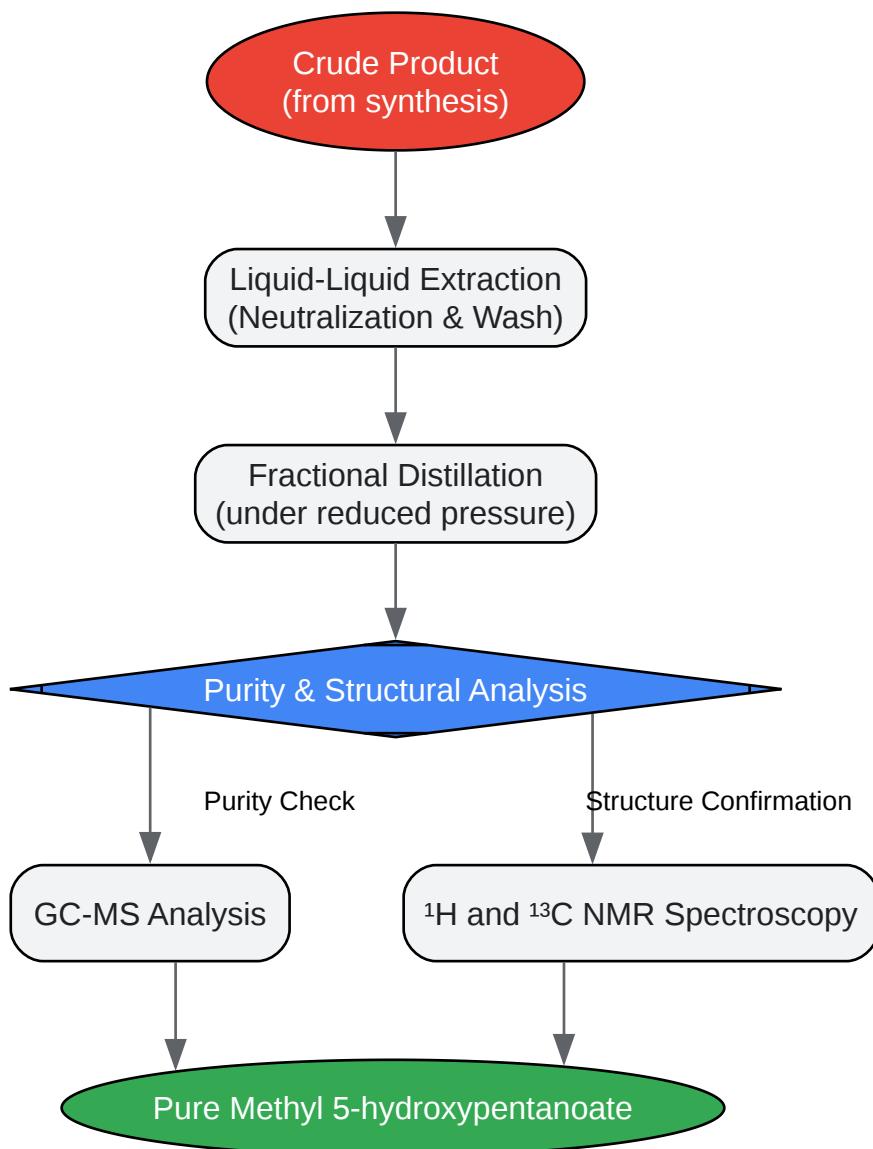
Intramolecular Esterification (Lactonization)


Under acidic or basic conditions, **Methyl 5-hydroxypentanoate** can undergo intramolecular esterification to form δ -valerolactone.[\[14\]](#) This is a reversible reaction.

Signaling and Metabolic Pathways

Currently, there is no significant evidence in the scientific literature to suggest that **Methyl 5-hydroxypentanoate** is directly involved in any specific cellular signaling pathways. Its metabolic fate is likely linked to the metabolism of its parent acid, 5-hydroxypentanoic acid, which is a hydroxy fatty acid.[15][16][17]

Visualizations


Synthesis of Methyl 5-hydroxypentanoate

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 5-hydroxypentanoate** from δ -valerolactone.

Experimental Workflow: Purification and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the purification and analysis of **Methyl 5-hydroxypentanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Lactone Ring-Opening Equilibria in Methanol by ^1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. theses.cz [theses.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Item - Dimethylcarbonate-Assisted Ring-Opening of Biobased Valerolactones with Methanol - American Chemical Society - Figshare [acs.figshare.com]
- 13. biosynth.com [biosynth.com]
- 14. 14273-92-8 Methyl 5-hydroxypentanoate AKSci Z9406 [aksci.com]
- 15. hmdb.ca [hmdb.ca]
- 16. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-Hydroxyvalerate | C5H9O3- | CID 5459830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-hydroxypentanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032872#synonyms-for-methyl-5-hydroxypentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com